4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
Description
Properties
CAS No. |
2731011-35-9 |
|---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
4-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8-2-4-10(5-3-8)6-7(8)9;;/h7H,2-6,9H2,1H3;2*1H |
InChI Key |
LAEFIDZYPHTXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(CC1)CC2N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic structure followed by the introduction of the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives with different degrees of saturation.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
4-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride has been studied extensively for its potential as a therapeutic agent in treating neurological disorders. It acts as a ligand for various neurotransmitter receptors, particularly those associated with the cholinergic system.
- Cholinergic Modulation : The compound has been shown to enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease and other cognitive impairments. Its ability to modulate acetylcholine receptors makes it a candidate for cognitive enhancers and anti-dementia drugs .
- Analgesic Properties : Research indicates that derivatives of this compound exhibit analgesic effects, making them potential candidates for pain management therapies .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.
| Compound | Application | Synthesis Method |
|---|---|---|
| 3-Aminoquinuclidine | Cholinergic agents | Alkylation of quinuclidine derivatives |
| Quinuclidine derivatives | Antidepressants | Cyclization reactions involving amines |
The compound's unique bicyclic structure allows for the creation of diverse derivatives that can be tailored for specific pharmacological activities.
Research Studies and Case Studies
Numerous studies have documented the efficacy and safety profiles of this compound in various applications:
- Cognitive Enhancers : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of quinuclidine derivatives, revealing that modifications at the nitrogen atom significantly influence their activity at nicotinic acetylcholine receptors .
- Pain Management : In preclinical trials, compounds derived from 4-methyl-1-azabicyclo[2.2.2]octan-3-amine demonstrated significant analgesic effects in animal models of neuropathic pain, suggesting potential for human applications .
Mechanism of Action
The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azabicyclo Family
The azabicyclo scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of key analogues:
Key Observations:
- Ring System Impact : The [2.2.2] system (quinuclidine) offers rigidity and stereochemical control, enhancing receptor binding compared to [3.2.1] systems .
- Substituent Effects : Methyl groups at position 4 (vs. 8 in [3.2.1] systems) influence lipophilicity and metabolic stability.
- Salt Form : Dihydrochloride salts universally improve aqueous solubility, critical for drug formulation .
Physicochemical and Pharmacological Comparisons
Solubility and Stability:
- This compound: Exhibits high solubility in polar solvents (e.g., water, ethanol), with stability up to 250°C (decomposition) .
- (S)-3-Aminoquinuclidine dihydrochloride: Similar solubility profile but chiral centers enable enantioselective interactions, as seen in serotonin receptor antagonists .
- Capmatinib dihydrochloride : Hygroscopicity and polymorphism require stringent manufacturing controls, unlike simpler azabicyclo derivatives .
Biological Activity
4-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride, also known as quinuclidine derivative, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in relation to the cholinergic system. This article will explore its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C10H16N2- 2HCl
- Molecular Weight : 232.17 g/mol
- CAS Number : [not specified in sources]
This compound primarily acts as a modulator of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS). The compound's structure allows it to interact with these receptors, influencing neurotransmission and potentially offering therapeutic benefits in cognitive disorders.
Key Actions:
- Cholinesterase Inhibition : It has been observed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine, thereby enhancing cholinergic signaling .
- Neuroprotective Effects : Studies indicate that compounds with a quinuclidine core can exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .
Biological Activity Overview
Case Studies and Research Findings
- Inhibition of Cholinesterases :
-
Neuroprotective Effects :
- Another research highlighted the neuroprotective properties of quinuclidine derivatives against oxidative stress in neuronal cell models. The study demonstrated that these compounds could reduce cell death caused by oxidative damage, indicating their therapeutic potential in neurodegenerative conditions .
- Cytotoxicity Assessment :
Q & A
Q. How can researchers ensure reproducibility in kinetic studies of enzyme inhibition?
- Protocol :
- Standardize pre-incubation times and enzyme:inhibitor ratios.
- Use stopped-flow techniques for rapid kinetics and minimize solvent evaporation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
